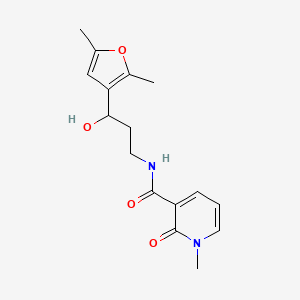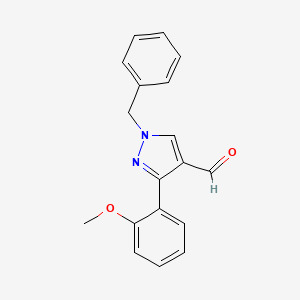
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a benzyl group at the 1-position, a 2-methoxyphenyl group at the 3-position, and a carbaldehyde (or formyl) group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring with two nitrogen atoms. The benzyl, 2-methoxyphenyl, and carbaldehyde groups would be attached to this ring at the 1, 3, and 4 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The pyrazole ring itself can participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The carbaldehyde group is also quite reactive and can undergo various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Studies
- A study by Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from a pyrazole precursor, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The reactions involved cyclocondensation with hydrazine and N-formylation or N-acetylation. The molecular structures and significant delocalization of charge in these compounds were reported, contributing to the understanding of their chemical behavior (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antioxidant and Anti-Inflammatory Activities
- Research by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of this compound and evaluated their antioxidant and anti-inflammatory activities. This study demonstrated the biological potential of such compounds, suggesting their use in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Novel Synthesis Approaches
- Rupireddy, Chittireddy, and Dongamanti (2019) explored the synthesis of triazole conjugated pyrazole chalcones using 1-benzyl-1H-pyrazole-4-carbaldehyde derivatives. This study provides insights into innovative synthetic methods for producing complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).
Applications in Heterocycle Synthesis
- Baashen, Abdel-Wahab, and El‐Hiti (2017) used a derivative of this compound for the synthesis of novel heterocycles. The study demonstrated the compound's role as a versatile precursor in organic synthesis, particularly in the creation of biologically relevant structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Photophysical Properties
- A study by Deore, Dingore, and Jachak (2015) investigated the photophysical properties of various compounds, including pyrazolo derivatives. This research provides valuable information on the optical characteristics of these compounds, potentially useful in materials science (Deore, Dingore, & Jachak, 2015).
Antimicrobial Applications
- Research by Hamed et al. (2020) involved the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, including this compound. The synthesized compounds exhibited significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-16(17)18-15(13-21)12-20(19-18)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSAXVNISBLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
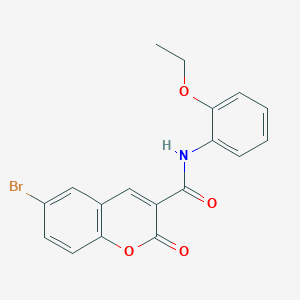
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)
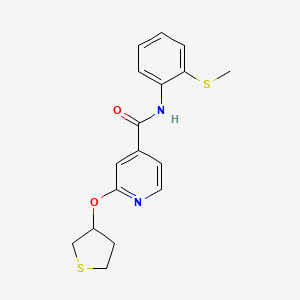
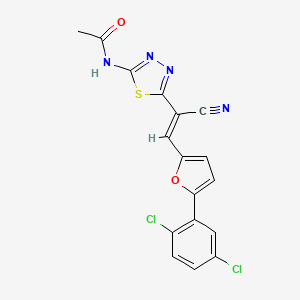
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)
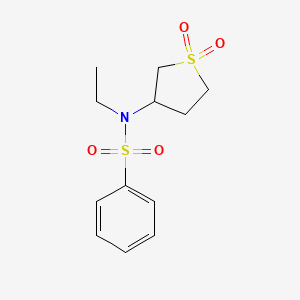

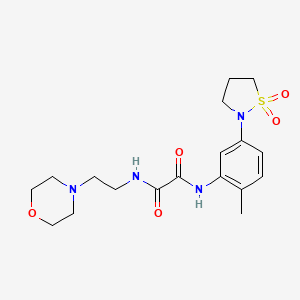
![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)


